molecular formula C7H10N2O2 B2633306 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone CAS No. 2092023-96-4

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone

Cat. No.: B2633306
CAS No.: 2092023-96-4
M. Wt: 154.169
InChI Key: BQGDTJLACJDPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone is a chemical compound characterized by its imidazole ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxy and ethanone groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone typically involves the reaction of appropriate imidazole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of 3-hydroxy-2,5-dimethylimidazole with ethanone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    2,5-Dimethylimidazole: Lacks the hydroxy and ethanone groups, resulting in different reactivity and applications.

    3-Hydroxyimidazole: Similar hydroxy group but lacks the dimethyl and ethanone groups, affecting its chemical behavior.

    1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group instead of ethanone, leading to different chemical properties.

Uniqueness: 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone is unique due to the combination of hydroxy, dimethyl, and ethanone groups in its structure

Properties

IUPAC Name

1-(3-hydroxy-2,5-dimethylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-7(5(2)10)9(11)6(3)8-4/h11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGDTJLACJDPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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